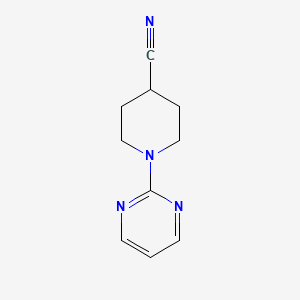
1-Pyrimidin-2-ylpiperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Pyrimidin-2-ylpiperidine-4-carbonitrile” is a biochemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidin-2-yl group attached to a piperidine ring at the 4-position, with a carbonitrile group also attached at the 4-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 188.23 and a molecular formula of C10H12N4 .作用機序
1-Pyrimidin-2-ylpiperidine-4-carbonitrile is a potent and selective inhibitor of the protein tyrosine kinase Src, which plays a significant role in the regulation of cell growth, differentiation, and survival. By inhibiting the activity of Src, this compound can disrupt signaling pathways that are necessary for cancer cell growth and survival. In neurodegenerative disorders, this compound can inhibit the activity of Src in the brain, which is believed to play a role in the development and progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various disease models. In cancer cells, this compound can induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In neurodegenerative disorders, this compound can reduce inflammation and oxidative stress, which are believed to contribute to the development and progression of these diseases.
実験室実験の利点と制限
1-Pyrimidin-2-ylpiperidine-4-carbonitrile has several advantages as a tool for scientific research. It is a potent and selective inhibitor of Src, which makes it a valuable tool for studying the role of Src in disease development and progression. However, this compound also has some limitations. It is not a clinically approved drug, and its effects in vivo may differ from those observed in vitro. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are several future directions for research on 1-Pyrimidin-2-ylpiperidine-4-carbonitrile. One potential area of study is the development of more potent and selective Src inhibitors based on the structure of this compound. Another area of interest is the use of this compound as a tool for studying the role of Src in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of new methods for synthesizing this compound may increase its availability and facilitate further research on its potential therapeutic applications.
合成法
1-Pyrimidin-2-ylpiperidine-4-carbonitrile can be synthesized through a multi-step process, starting with the reaction of 2-chloropyrimidine with piperidine to form 2-piperidinylpyrimidine. This intermediate is then reacted with potassium cyanide to form 2-piperidinylpyrimidine-4-carbonitrile, which is finally converted to this compound through a reaction with acetic anhydride.
科学的研究の応用
1-Pyrimidin-2-ylpiperidine-4-carbonitrile has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting Src, which is overexpressed in many types of cancer. This compound has also been studied for its potential to treat neurodegenerative disorders, such as Alzheimer's disease, by inhibiting the activity of Src in the brain.
特性
IUPAC Name |
1-pyrimidin-2-ylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10/h1,4-5,9H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLWMSPCFDDXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2899476.png)
![Dimethyl 2-[(bromoacetyl)amino]terephthalate](/img/structure/B2899478.png)

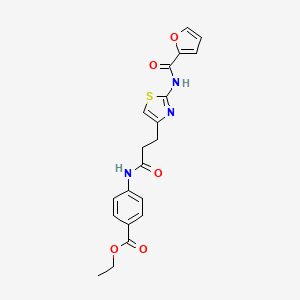
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2899486.png)
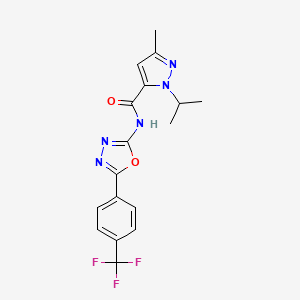

![(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2899490.png)
![2-[[4-Ethyl-5-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2899493.png)
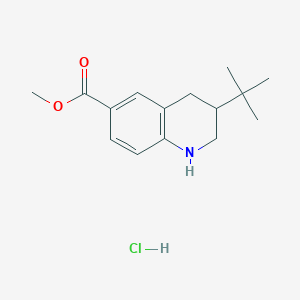
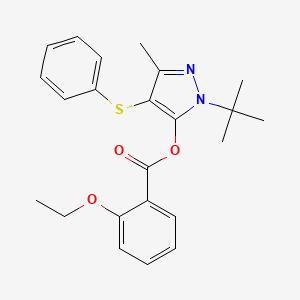

![1-[3-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2899498.png)

